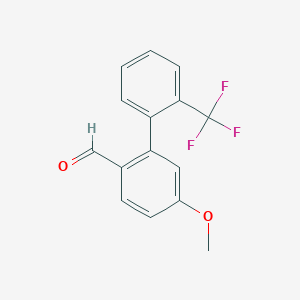

5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 5-Metoxi-2’-(trifluorometil)bifenil-2-carbaldehído es un derivado del bifenilo caracterizado por la presencia de un grupo metoxi en la posición 5, un grupo trifluorometil en la posición 2’ y un grupo aldehído en la posición 2 de la estructura del bifenilo. Los derivados del bifenilo son ampliamente estudiados debido a sus papeles significativos en química medicinal, síntesis orgánica y ciencia de materiales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 5-Metoxi-2’-(trifluorometil)bifenil-2-carbaldehído se puede lograr a través de varios métodos, incluida la reacción de acoplamiento de Suzuki–Miyaura. Esta reacción implica el acoplamiento del ácido 4-Metoxi-2-(trifluorometil)fenilborónico con 2-bromobenzaldehído en presencia de un catalizador de paladio y una base . La reacción se lleva a cabo típicamente en condiciones suaves, lo que la convierte en un método preferido para sintetizar derivados del bifenilo.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar reacciones de acoplamiento de Suzuki–Miyaura a gran escala, utilizando catalizadores eficientes y condiciones de reacción optimizadas para garantizar altos rendimientos y pureza. El uso de reactores de flujo continuo puede mejorar aún más la escalabilidad y la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El 5-Metoxi-2’-(trifluorometil)bifenil-2-carbaldehído sufre varias reacciones químicas, que incluyen:

Sustitución electrofílica: Al igual que otros derivados del bifenilo, puede sufrir reacciones de sustitución electrofílica debido a la presencia de anillos aromáticos.

Oxidación y reducción: El grupo aldehído se puede oxidar a un ácido carboxílico o reducir a un alcohol en condiciones apropiadas.

Sustitución nucleofílica: Los grupos metoxi y trifluorometil pueden participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Sustitución: Los nucleófilos como los iones hidróxido (OH⁻) o las aminas se pueden utilizar para reacciones de sustitución.

Productos principales:

Oxidación: Ácido 5-Metoxi-2’-(trifluorometil)bifenil-2-carboxílico.

Reducción: 5-Metoxi-2’-(trifluorometil)bifenil-2-metanol.

Sustitución: Varios derivados del bifenilo sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en investigación científica

El 5-Metoxi-2’-(trifluorometil)bifenil-2-carbaldehído tiene diversas aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde has diverse applications in scientific research:

Mecanismo De Acción

El mecanismo de acción del 5-Metoxi-2’-(trifluorometil)bifenil-2-carbaldehído implica su interacción con dianas moleculares y vías específicas:

Dianas moleculares: El compuesto puede interactuar con enzimas, receptores y proteínas, modulando su actividad y función.

Vías involucradas: Puede influir en varias vías bioquímicas, incluidas las relacionadas con la inflamación, la proliferación celular y la apoptosis.

Compuestos similares:

- Ácido 4-Metoxi-2-(trifluorometil)fenilborónico .

- 2-Metoxi-5-(trifluorometil)piridina .

- 2-Fluoro-5-(trifluorometil)fenil isocianato .

Comparación: El 5-Metoxi-2’-(trifluorometil)bifenil-2-carbaldehído es único debido a la combinación de sus grupos funcionales, que imparten una reactividad química y una actividad biológica distintas. En comparación con compuestos similares, ofrece una plataforma versátil para diversas aplicaciones sintéticas y de investigación, lo que lo convierte en un compuesto valioso en múltiples campos .

Comparación Con Compuestos Similares

- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid .

- 2-Methoxy-5-(trifluoromethyl)pyridine .

- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate .

Comparison: 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for various synthetic and research applications, making it a valuable compound in multiple fields .

Propiedades

Fórmula molecular |

C15H11F3O2 |

|---|---|

Peso molecular |

280.24 g/mol |

Nombre IUPAC |

4-methoxy-2-[2-(trifluoromethyl)phenyl]benzaldehyde |

InChI |

InChI=1S/C15H11F3O2/c1-20-11-7-6-10(9-19)13(8-11)12-4-2-3-5-14(12)15(16,17)18/h2-9H,1H3 |

Clave InChI |

UBVXOGVJOPWTFD-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)

![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)

![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)